5-(2,6-Difluorophenyl)-5-oxovaleric acid chemical properties
5-(2,6-Difluorophenyl)-5-oxovaleric acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(2,6-Difluorophenyl)-5-oxovaleric acid
Introduction
5-(2,6-Difluorophenyl)-5-oxovaleric acid is a fluorinated organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. As a derivative of valeric acid, it features a five-carbon chain with a carboxylic acid at one terminus and a ketone at the other, which is further substituted with a 2,6-difluorophenyl group. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of 5-(2,6-Difluorophenyl)-5-oxovaleric acid, serving as a critical resource for researchers and drug development professionals.
Physicochemical Properties
The physicochemical properties of a compound are foundational to its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile. The properties of 5-(2,6-Difluorophenyl)-5-oxovaleric acid are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [3] |
| Molecular Weight | 228.19 g/mol | [3] |
| CAS Number | 845790-46-7 | [4] |
| Appearance | White to Off-White or Cream colored solid | [4][5] |
| Melting Point | 69 - 72°C | [5] |
| Boiling Point (Predicted) | 381.7 ± 22.0 °C | [5][6] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.57 ± 0.10 | [5] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly) | [5] |
Synthesis and Purification
The primary and most established method for synthesizing 5-(2,6-Difluorophenyl)-5-oxovaleric acid and its analogs is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-difluorobenzene, with an acylating agent, glutaric anhydride, in the presence of a strong Lewis acid catalyst.
Causality in Experimental Design
The choice of a potent Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is critical. It coordinates with the oxygen atom of the anhydride, forming a highly electrophilic acylium ion. This intermediate is then susceptible to attack by the electron-rich aromatic ring of 1,3-difluorobenzene. The reaction is typically conducted in an inert solvent like dichloromethane or nitrobenzene to prevent side reactions and at a low temperature to control the reaction's exothermicity and selectivity. The final quenching step with an acid-ice mixture is essential to hydrolyze the aluminum chloride complex and protonate the resulting carboxylate, yielding the desired carboxylic acid product.[3]
Caption: Analytical workflow for structural and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for structural elucidation. [7]
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¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the aromatic protons and the aliphatic protons of the valeric acid chain.
-
¹³C NMR: Shows the number of unique carbon atoms. Characteristic signals for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (including those directly bonded to fluorine), and aliphatic carbons would be expected. [8]* ¹⁹F NMR: This is particularly informative for fluorinated compounds, providing direct evidence of the fluorine atoms and their environment. [7] General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. For ¹³C NMR, a sufficient number of scans is required due to the low natural abundance of the isotope. [7]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. [9]
-
Technique: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is commonly used.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 228.19 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying the presence of key functional groups.
-
Expected Absorptions:
-
A broad peak around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.
-
A sharp, strong peak around 1700-1720 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
A sharp, strong peak around 1680-1700 cm⁻¹ for the C=O stretch of the aryl ketone.
-
Strong absorptions in the 1100-1300 cm⁻¹ region corresponding to C-F stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound. [7]
-
Method: A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid) and acetonitrile is typically employed.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254 nm) is used.
-
Result: A pure sample will exhibit a single major peak, and the area of this peak relative to the total area of all peaks provides the percentage purity.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 5-(2,6-Difluorophenyl)-5-oxovaleric acid is dictated by its three key structural features: the carboxylic acid, the ketone, and the difluorinated aromatic ring.
-
Carboxylic Acid: This group can readily undergo esterification or amidation, allowing for its conjugation to other molecules or its conversion into a prodrug form.
-
Ketone: The ketone can be a site for nucleophilic addition or reduction to a secondary alcohol, providing a handle for further structural diversification.
-
2,6-Difluorophenyl Group: The two fluorine atoms are potent electron-withdrawing groups, which influences the reactivity of the aromatic ring and the adjacent ketone. More importantly, in a medicinal chemistry context, the difluorophenyl moiety can significantly enhance the pharmacokinetic properties of a potential drug candidate. [1]Fluorine substitution is known to block sites of metabolism, increase lipophilicity (which can improve membrane permeability), and modulate pKa, thereby improving oral bioavailability. [1][2] This compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer agents. [10][11]The presence of the dichlorophenyl moiety, an analogue to the difluorophenyl group, is found in compounds developed as anticancer agents. [11]
Caption: Role of the title compound in the drug discovery pipeline.
Conclusion
5-(2,6-Difluorophenyl)-5-oxovaleric acid is a versatile chemical intermediate with significant potential in the field of drug discovery and materials science. Its well-defined chemical properties, accessible synthetic route via Friedel-Crafts acylation, and the advantageous presence of the difluorophenyl moiety make it an attractive building block for the development of novel therapeutic agents. The comprehensive analytical methodologies outlined in this guide provide a robust framework for its characterization, ensuring its quality and suitability for advanced research applications. As the demand for more effective and metabolically stable pharmaceuticals continues to grow, the strategic use of fluorinated intermediates like 5-(2,6-Difluorophenyl)-5-oxovaleric acid will undoubtedly play a crucial role in shaping the future of medicine.
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